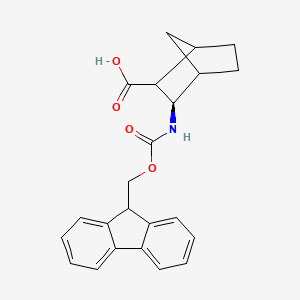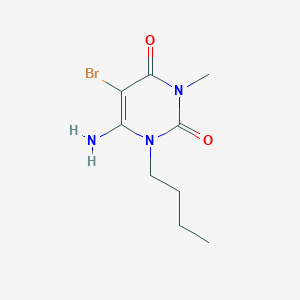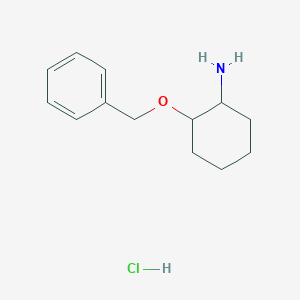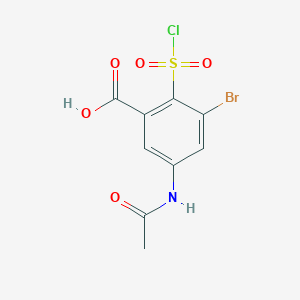![molecular formula C9H15N3O2 B13062365 5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13062365.png)
5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and an oxolan-3-yloxy methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-methyl-1H-pyrazol-3-amine with oxolan-3-yloxy methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-3-yloxy methyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine
- (5-methyl-1,3-oxazol-2-yl)methylamine
- 5-Methyl-1-hexyn-3-ol
Uniqueness
5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine is unique due to the presence of the oxolan-3-yloxy methyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
5-methyl-1-(oxolan-3-yloxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O2/c1-7-4-9(10)11-12(7)6-14-8-2-3-13-5-8/h4,8H,2-3,5-6H2,1H3,(H2,10,11) |
InChIキー |
OYBDOOCRVJYTJG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1COC2CCOC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylicacid](/img/structure/B13062301.png)
![5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B13062307.png)





![1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062344.png)
![7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13062355.png)
